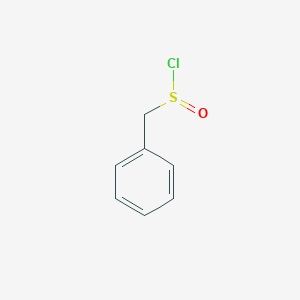

Phenylmethanesulfinyl chloride

CAS No.:

Cat. No.: VC18319791

Molecular Formula: C7H7ClOS

Molecular Weight: 174.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClOS |

|---|---|

| Molecular Weight | 174.65 g/mol |

| IUPAC Name | phenylmethanesulfinyl chloride |

| Standard InChI | InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | BSRRTKZDGFJPMW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CS(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

Phenylmethanesulfonyl chloride, also termed benzylsulfonyl chloride, has the molecular formula and a molecular weight of 190.65 g/mol. Its structure comprises a benzene ring attached to a methylene group (), which is further bonded to a sulfonyl chloride moiety (). This electron-withdrawing group enhances reactivity, making it a versatile electrophile in substitution reactions .

Synthetic Methodologies and Industrial Production

Classical Synthesis Routes

Phenylmethanesulfonyl chloride is commonly synthesized via chlorination of phenylmethanesulfonic acid or its salts. A patent by outlines an optimized process using thionyl chloride () in the presence of Lewis acids (e.g., ) and quaternary ammonium salts. This method achieves yields exceeding 80% at 90–100°C, avoiding the use of toxic phosgene .

Representative Reaction:

Large-Scale Manufacturing Considerations

Industrial production emphasizes cost-effective catalysts and solvent recovery. For example, dichloromethane () is preferred for its low boiling point and compatibility with sulfonation reactions . Pilot-scale batches report purity levels >98% after silica gel chromatography .

Pharmaceutical and Biomedical Applications

Role in Drug Intermediate Synthesis

Phenylmethanesulfonyl chloride is a key building block in synthesizing sulfonamide drugs. For instance, it reacts with amines to form sulfonamides, a class of antibiotics and protease inhibitors. A study in demonstrates its use in preparing -phenylmethanesulfonamide, an intermediate in antiviral agents, with an 80% yield using as a base .

Neuroprotective Applications

Phenylmethanesulfonyl fluoride (PMSF), a related compound, inhibits neurotoxic esterases. Pretreatment with PMSF (30 mg/kg) in cats prevented delayed neuropathy induced by diisopropylfluorophosphate (DFP), preserving motor nerve function . While PMSF itself is a sulfonyl fluoride, this highlights the therapeutic potential of sulfonyl-containing molecules .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C under inert gas (N₂/Ar) |

| Incompatible Materials | Water, amines, strong acids/bases |

| Personal Protective Gear | Nitrile gloves, face shield, fume hood |

Shipping requires Excepted Quantity packaging for air transport (≤1 g) to minimize HazMat fees, which range from $15–200+ depending on accessibility and destination .

Environmental and Regulatory Compliance

Environmental Persistence

While no ecotoxicity data exists for phenylmethanesulfonyl chloride, its hydrolysis products () necessitate neutralization before disposal. The EPA’s Toxic Substances Control Act (TSCA) lists it as a regulated chemical, requiring spill containment using vermiculite or sand .

Global Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume